1-(3-Methyl-6-phenylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxamide
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Overview
Description
1-(3-Methyl-6-phenylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-6-phenylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxamide typically involves the condensation of thiourea, acetone, and α-bromoacetophenone to form the imidazo[2,1-b]thiazole core . This intermediate is then reacted with piperidine-4-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methyl-6-phenylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazo[2,1-b]thiazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogenated reagents; reactions often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Scientific Research Applications
Chemistry: Used as a ligand in the synthesis of metal complexes for catalysis and material science.
Biology: Investigated for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-6-phenylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-6-phenylimidazo[2,1-b]thiazole: A precursor in the synthesis of the target compound, known for its photoluminescent properties.
3-Methyl-6-(4-(trifluoromethyl)phenyl)imidazo[2,1-b]thiazole: Another derivative with enhanced photoluminescent properties due to the trifluoromethyl substitution.
Uniqueness
1-(3-Methyl-6-phenylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxamide stands out due to its unique combination of the imidazo[2,1-b]thiazole core and the piperidine-4-carboxamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-12-16(18(25)22-9-7-14(8-10-22)17(20)24)26-19-21-15(11-23(12)19)13-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3,(H2,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIXQOUHXRNKNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N4CCC(CC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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